![molecular formula C22H29AsSi B14493229 Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-86-5](/img/structure/B14493229.png)
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane is an organoarsenic compound characterized by the presence of two 2-methylphenyl groups and a triethylsilyl-ethynyl group attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 2-methylphenyl derivatives with triethylsilyl-ethynyl reagents in the presence of an arsenic source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The triethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets, such as enzymes or receptors, through its arsenic center and functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The triethylsilyl-ethynyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar structural features but different reactivity and applications.
2,4,6-Tris(bis(trimethylsilyl)methyl)phenyl: A sterically demanding group used for kinetic stabilization of unstable compounds.
Uniqueness
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to the presence of both organoarsenic and triethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63451-86-5 |
|---|---|
Fórmula molecular |
C22H29AsSi |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
bis(2-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-15-11-9-13-19(21)4)22-16-12-10-14-20(22)5/h9-16H,6-8H2,1-5H3 |
Clave InChI |
QCHUAOVMFJFACQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
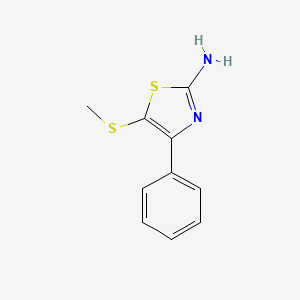



![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
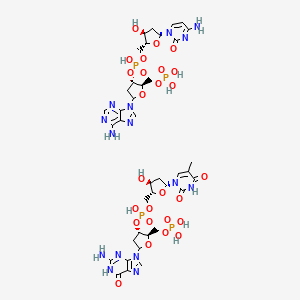
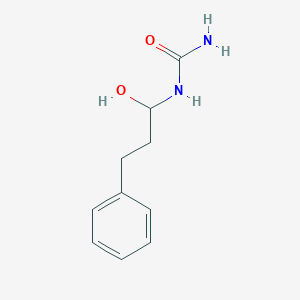
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
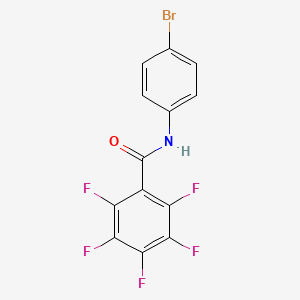
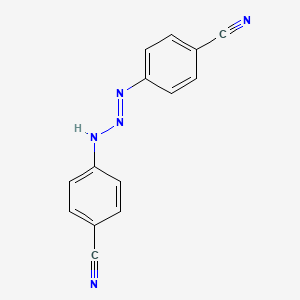
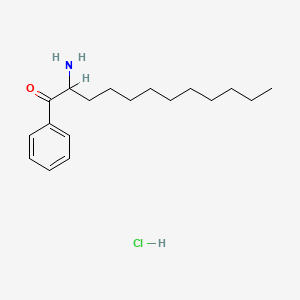
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
